molecular formula C10H6BrNO3 B1409655 Methyl 2-bromo-5-cyano-3-formylbenzoate CAS No. 1805592-34-0

Methyl 2-bromo-5-cyano-3-formylbenzoate

Cat. No. B1409655
CAS RN: 1805592-34-0
M. Wt: 268.06 g/mol
InChI Key: GSARGKAAOCQXSZ-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-cyano-3-formylbenzoate” is a chemical compound with the molecular formula C9H6BrNO2 . It is a solid substance at room temperature . The compound is used in various fields of research and development .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-cyano-3-formylbenzoate” is represented by the InChI code: 1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 . This indicates that the molecule consists of a benzoate core with bromo, cyano, and formyl functional groups attached at the 2nd, 5th, and 3rd positions, respectively.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-cyano-3-formylbenzoate” is a solid at room temperature . Its molecular weight is 240.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Safety And Hazards

“Methyl 2-bromo-5-cyano-3-formylbenzoate” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 2-bromo-5-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-6(4-12)2-7(5-13)9(8)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSARGKAAOCQXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-3-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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